

Solubility of 2-Butylthiophene in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Butylthiophene

Cat. No.: B075402

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of **2-butylthiophene** in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicting solubility based on the principle of "like dissolves like." It includes a detailed, generalized experimental protocol for the accurate determination of **2-butylthiophene**'s solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize **2-butylthiophene** in their work.

Introduction

2-Butylthiophene is a sulfur-containing heterocyclic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for optimizing reaction conditions, designing efficient purification processes such as crystallization, and developing formulations. This guide synthesizes available information and provides a framework for predicting and experimentally determining the solubility of **2-butylthiophene**.

Physicochemical Properties of 2-Butylthiophene

A summary of the key physicochemical properties of **2-butylthiophene** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Butylthiophene**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ S	[1]
Molecular Weight	140.25 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	181-182 °C	[3]
Density	~0.953 g/cm ³	[3]
logP (o/w)	3.772 (estimated)	[2]
Water Solubility	44.45 mg/L @ 25 °C (estimated)	[2]

Predicted Solubility of 2-Butylthiophene in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. It states that a solute will dissolve best in a solvent that has a similar polarity. **2-Butylthiophene**, with its thiophene ring and a butyl group, is a relatively nonpolar molecule. The thiophene ring itself exhibits some aromatic character and the sulfur atom introduces a slight dipole moment, but the four-carbon alkyl chain significantly contributes to its nonpolar nature.

Based on this, it is predicted that **2-butylthiophene** will exhibit higher solubility in nonpolar and weakly polar organic solvents and lower solubility in highly polar solvents. The predicted solubility in various classes of organic solvents is summarized in Table 2. It is important to note that these are qualitative predictions and experimental verification is essential for quantitative assessment.

Table 2: Predicted Solubility of **2-Butylthiophene** in Common Organic Solvents

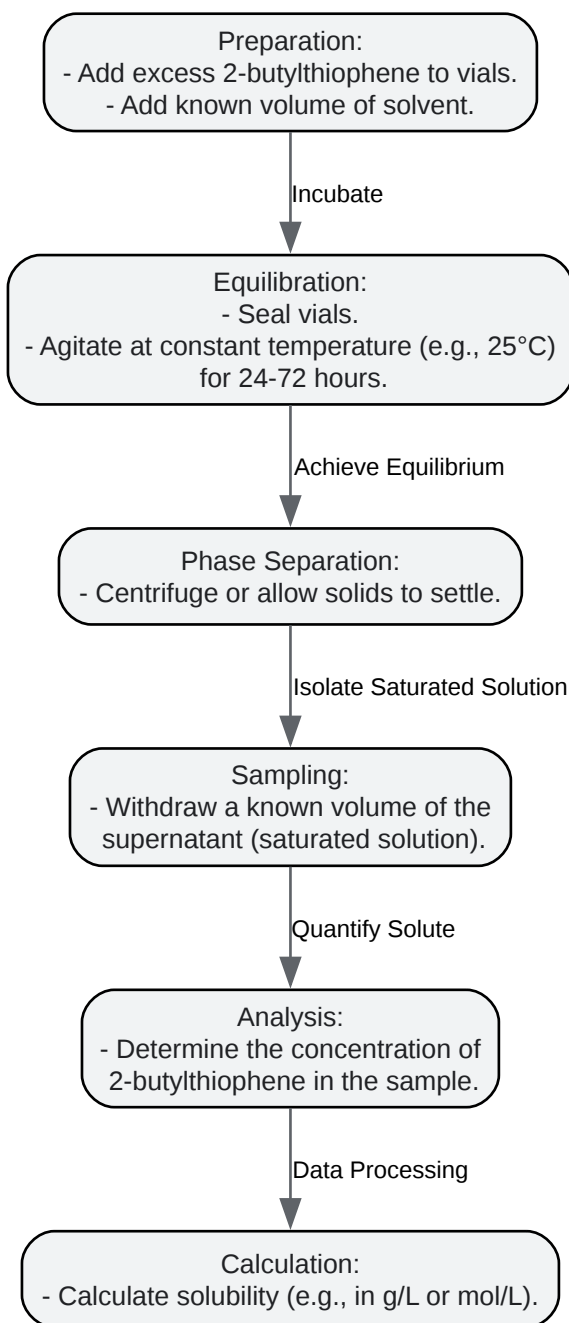
Solvent Class	Solvent Name	Polarity	Predicted Solubility
Alcohols	Methanol	Polar Protic	Moderate
Ethanol	Polar Protic	Good[2]	
Isopropanol	Polar Protic	Good	
Ketones	Acetone	Polar Aprotic	Soluble
Methyl Ethyl Ketone	Polar Aprotic	High	
Esters	Ethyl Acetate	Polar Aprotic	
Ethers	Diethyl Ether	Nonpolar	High
Tetrahydrofuran (THF)	Polar Aprotic	High	
Hydrocarbons	Hexane	Nonpolar	
Toluene	Nonpolar	High	High
Chlorinated Solvents	Dichloromethane	Polar Aprotic	
Chloroform	Polar Aprotic	High	
Sulfoxides	Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Soluble
Amides	Dimethylformamide (DMF)	Polar Aprotic	
Aqueous	Water	Highly Polar	

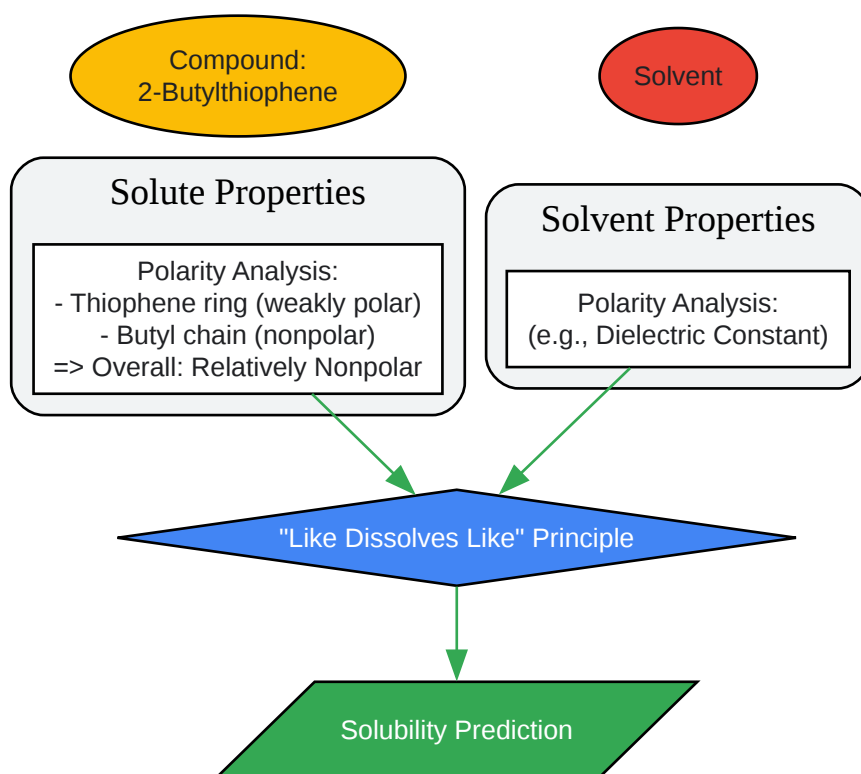
Experimental Determination of Solubility

For precise and quantitative solubility data, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.

Experimental Workflow

The general workflow for determining the solubility of **2-butylthiophene** is depicted in the following diagram.





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References

- 1. 2-Butylthiophene | C₈H₁₂S | CID 73818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-butyl thiophene, 1455-20-5 [thegoodscentscompany.com]
- 3. 2-butyl thiophene [flavscents.com]
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